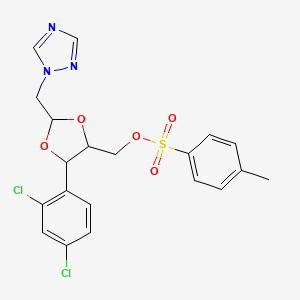

cis-Tosylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H19Cl2N3O5S |

|---|---|

Molecular Weight |

484.4 g/mol |

IUPAC Name |

[5-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C20H19Cl2N3O5S/c1-13-2-5-15(6-3-13)31(26,27)28-10-18-20(16-7-4-14(21)8-17(16)22)30-19(29-18)9-25-12-23-11-24-25/h2-8,11-12,18-20H,9-10H2,1H3 |

InChI Key |

VRGBKTUMQATPJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-Tosylates from Diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective tosylation of diols is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and natural products. The hydroxyl group, while ubiquitous, is a poor leaving group, necessitating its conversion into a sulfonate ester, such as a tosylate, to facilitate nucleophilic substitution and elimination reactions. Achieving stereochemical control, particularly in the synthesis of cis-tosylates from cis-diols, presents a significant synthetic challenge. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of cis-monotosylates and cis-ditosylates from diols, with a focus on reaction mechanisms, stereochemical control, and detailed experimental protocols. Quantitative data is presented in tabular format to allow for straightforward comparison of various synthetic strategies.

Introduction: The Significance of cis-Diol Tosylation

The tosylation of alcohols is a fundamental transformation in organic chemistry, converting a poorly reactive hydroxyl group into an excellent leaving group, the tosylate. This process is critical in multi-step syntheses where subsequent nucleophilic substitution or elimination reactions are required. When dealing with polyhydroxylated compounds like diols, the challenge lies in achieving regioselectivity (differentiating between multiple hydroxyl groups) and stereoselectivity (controlling the spatial arrangement of the resulting tosylate group).

The synthesis of cis-tosylates from cis-diols is of particular importance in the development of pharmaceuticals and other biologically active molecules, where the precise three-dimensional arrangement of functional groups is critical for activity. Standard tosylation conditions using tosyl chloride (TsCl) and a base like pyridine (B92270) generally proceed with retention of configuration at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction. However, achieving high yields of the desired cis-product, especially in ditosylation reactions, can be complicated by side reactions and potential isomerization.

This guide will delve into both classical and modern catalytic methods for the selective synthesis of cis-tosylates, providing researchers with the necessary information to choose the optimal strategy for their specific synthetic goals.

Core Synthetic Strategies

The synthesis of tosylates from diols can be broadly categorized into two main objectives: selective monotosylation and exhaustive ditosylation. The choice of method depends on the desired final product and the nature of the diol substrate.

Selective Monotosylation of meso-Diols

The desymmetrization of meso-diols (achiral compounds with chiral centers) is a powerful strategy for generating chiral building blocks. Several catalytic methods have been developed to achieve enantioselective monotosylation.

-

Organocatalysis: Chiral organocatalysts, such as those based on borinic acid or benzazaborole scaffolds, can form transient boronate esters with cis-diols. This brings the diol into a chiral environment, allowing for the selective tosylation of one of the enantiotopic hydroxyl groups.

-

Metal-Mediated Methods:

-

Dibutyltin (B87310) Oxide Catalysis: Dibutyltin oxide (Bu₂SnO) is a widely used catalyst for the regioselective acylation and sulfonylation of diols. It forms a stannylene acetal (B89532) intermediate with the diol, activating one of the hydroxyl groups towards tosylation. This method is particularly effective for the selective monotosylation of primary hydroxyl groups in the presence of secondary ones.

-

Silver(I) Oxide Mediation: Silver(I) oxide (Ag₂O), often in the presence of a catalytic amount of potassium iodide, can mediate the highly selective monotosylation of symmetrical diols. The high selectivity is attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups, which differentiates their acidity.

-

Stereoretentive Ditosylation of cis-Diols

The synthesis of cis-ditosylates from cis-diols with retention of stereochemistry is a more challenging transformation. The standard method involves the use of tosyl chloride and a base like pyridine.

-

Classical Method (TsCl/Pyridine): This is the most direct approach. The cis-diol is treated with at least two equivalents of tosyl chloride in the presence of pyridine, which acts as both a base and a catalyst. The reaction proceeds with retention of configuration at both stereocenters. However, this method can sometimes lead to a mixture of mono- and di-tosylated products, as well as the formation of the undesired trans-isomer through side reactions or subsequent isomerization. Careful control of reaction conditions such as temperature and reaction time is crucial.

-

Oxidative Approach: An alternative, though less direct, route to cis-ditosylates involves the oxidation of a precursor molecule. For instance, cis-1,2-bis(p-tolylmercapto)cyclopentane can be oxidized with hydrogen peroxide to yield cis-1,2-bis(p-tolylsulfonyl)cyclopentane.[1] It is noteworthy that this cis-ditosylate can be isomerized to the more stable trans-isomer upon treatment with a base like sodium methoxide.[1] This highlights the importance of mild reaction and workup conditions to preserve the cis stereochemistry.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic methods, allowing for a comparison of their efficacy.

Table 1: Selective Monotosylation of Diols

| Method/Catalyst | Diol Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Dibutyltin Oxide | Various 1,2-diols | TsCl, Et₃N | Toluene | 25 | 16 | High Conversion | [2] |

| Silver(I) Oxide | Symmetrical diols | TsCl, KI | CH₂Cl₂ | RT | 2-4 | 85-95 | [3] |

| "Green" Method | Ethylene Glycol | TsCl | Pyridine | 0 - RT | 3 | >90 | [4] |

Table 2: Ditosylation of cis-Diols

| Method | Diol Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity | Reference |

| TsCl/Pyridine | cis-1,2-Cyclohexanediol (B155557) | TsCl | Pyridine | 0 - RT | 12-24 | Moderate to Good | Primarily cis | General Knowledge |

| Oxidation | cis-1,2-Bis(p-tolylmercapto)cyclopentane | H₂O₂ | Acetic Acid | RT | - | - | Exclusively cis | [1] |

Note: Yields and reaction times can vary significantly depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 4.1: Synthesis of cis-1,2-Cyclohexanediol (Starting Material)

This protocol describes the synthesis of the starting cis-diol from cyclohexene (B86901).

Materials:

-

Cyclohexene

-

N-methylmorpholine-N-oxide dihydrate (NMO·2H₂O)

-

Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

-

Water

-

Sodium hydrosulfite

-

Magnesium silicate (B1173343) (e.g., Florisil or Magnesol)

-

1 N Sulfuric acid (H₂SO₄)

-

Sodium chloride (NaCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol

-

Diethyl ether

Procedure:

-

To a stirred mixture of N-methylmorpholine-N-oxide dihydrate (155 mmol), water (50 mL), and acetone (20 mL), add a solution of osmium tetroxide (80 mg) in tert-butanol (8 mL).

-

To this mixture, add distilled cyclohexene (100 mmol). The reaction is mildly exothermic; maintain the temperature at room temperature using a water bath if necessary.

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

-

Prepare a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL) and add it to the reaction mixture.

-

Filter the mixture to remove the magnesium silicate.

-

Neutralize the filtrate to pH 7 with 1 N H₂SO₄.

-

Remove the acetone by rotary evaporation.

-

Further adjust the pH to 2 with 1 N H₂SO₄.

-

Saturate the aqueous solution with NaCl and extract with ethyl acetate.

-

Concentrate the aqueous phase by azeotropic distillation with n-butanol and perform further extractions with ethyl acetate.

-

Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to yield the crystalline product.

-

Recrystallize the crude product from diethyl ether to obtain pure cis-1,2-cyclohexanediol.

Protocol 4.2: Monotosylation of a Symmetrical Diol using Silver(I) Oxide

This protocol is a general procedure for the selective monotosylation of a symmetrical diol.[3]

Materials:

-

Symmetrical diol (e.g., 1,4-butanediol)

-

p-Toluenesulfonyl chloride (TsCl)

-

Silver(I) oxide (Ag₂O)

-

Potassium iodide (KI)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Celite

Procedure:

-

To a solution of the symmetrical diol (1.0 mmol) in dichloromethane (10 mL), add silver(I) oxide (1.5 mmol) and a catalytic amount of potassium iodide (0.1 mmol).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add p-toluenesulfonyl chloride (1.1 mmol) in one portion.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the Celite pad with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired monotosylate.

Protocol 4.3: Ditosylation of cis-1,2-Cyclohexanediol

This protocol describes a general method for the ditosylation of a cis-diol with retention of stereochemistry.

Materials:

-

cis-1,2-Cyclohexanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve cis-1,2-cyclohexanediol (10 mmol) in pyridine (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

To the cooled solution, add p-toluenesulfonyl chloride (22 mmol, 2.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by slowly adding the mixture to ice-cold 1 M HCl (100 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash successively with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol (B145695) or methanol) to yield the pure cis-ditosylate.

Mechanistic Insights and Visualizations

The stereochemical outcome of the tosylation of a diol is determined by the reaction mechanism. As mentioned, the standard tosylation with TsCl proceeds with retention of configuration.

General Mechanism of Tosylation

The reaction of an alcohol with tosyl chloride in the presence of pyridine involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the tosyl chloride. Pyridine then acts as a base to deprotonate the resulting oxonium ion, yielding the tosylate and pyridinium (B92312) chloride.

Caption: General mechanism of alcohol tosylation.

Catalytic Cycle for Dibutyltin Oxide Monotosylation

The catalytic cycle for the dibutyltin oxide-mediated monotosylation involves the formation of a stannylene acetal, which enhances the nucleophilicity of one of the hydroxyl groups.

Caption: Catalytic cycle for Bu₂SnO-mediated monotosylation.

Experimental and Logical Workflows

The selection of an appropriate synthetic strategy depends on the desired outcome. The following workflow provides a decision-making framework for researchers.

Caption: Decision workflow for tosylation of cis-diols.

Conclusion

The synthesis of cis-tosylates from diols is a critical transformation in organic chemistry, enabling the construction of complex molecular architectures. This guide has provided an in-depth overview of the key methodologies for achieving both selective monotosylation and stereoretentive ditosylation of cis-diols. By understanding the underlying reaction mechanisms and having access to detailed experimental protocols and comparative data, researchers are better equipped to navigate the challenges of stereoselective synthesis and efficiently produce the desired cis-tosylated products for their applications in drug discovery and development. The continued development of novel catalytic systems promises to further enhance the efficiency and selectivity of these important reactions.

References

- 1. "PART I: THE SYNTHESIS OF CIS-1,2-BIS(PARA- TOLYLSULFONYL)CYCLOPENTANE." by JING-JONG LU [docs.lib.purdue.edu]

- 2. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 3. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jchemlett.com [jchemlett.com]

An In-depth Technical Guide to the Mechanism of cis-Tosylate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms governing the formation of cis-tosylates, with a particular focus on the stereochemical control involved in the tosylation of diols. This document details the underlying principles, experimental considerations, and mechanistic pathways that influence the stereochemistry of the resulting tosylate products.

Core Principles of Tosylation

Tosylation is a fundamental transformation in organic synthesis that converts an alcohol into a tosylate (a p-toluenesulfonate ester). This conversion is crucial as it transforms a poor leaving group (hydroxyl, -OH) into an excellent leaving group (-OTs), facilitating a wide range of nucleophilic substitution and elimination reactions.[1] The standard method for tosylation involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270).[2]

Mechanism of Tosylation:

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of tosyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the oxonium ion intermediate by the base to yield the tosylate ester.[2][3] A critical aspect of this mechanism is that the carbon-oxygen bond of the alcohol is not broken during the reaction.[1] Consequently, the tosylation of a chiral alcohol proceeds with retention of configuration at the stereocenter.[1]

Stereoselective Formation of cis-Tosylates from Diols

The synthesis of cis-tosylates, particularly from cyclic diols, requires careful consideration of the starting material's stereochemistry and the reaction conditions. The direct ditosylation of a cis-diol is the most straightforward conceptual approach to a cis-ditosylate.

Synthesis of cis-Diol Precursors

The stereochemistry of the final ditosylate is dictated by the stereochemistry of the starting diol. Therefore, the synthesis of a pure cis-diol is a prerequisite for the formation of a cis-ditosylate. A common method for the syn-dihydroxylation of alkenes to produce cis-diols involves the use of osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄).[4][5]

Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol (B155557)

A representative procedure for the synthesis of cis-1,2-cyclohexanediol from cyclohexene (B86901) is as follows:

To a mixture of N-methylmorpholine-N-oxide monohydrate (1.2 equivalents) in a solvent mixture of acetone (B3395972) and water, a catalytic amount of osmium tetroxide is added. Cyclohexene (1.0 equivalent) is then added to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium bisulfite. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield cis-1,2-cyclohexanediol.[6]

| Reagent/Solvent | Molar Ratio/Concentration | Role |

| Cyclohexene | 1.0 eq | Starting material |

| N-methylmorpholine-N-oxide | 1.2 eq | Co-oxidant |

| Osmium Tetroxide | catalytic | Catalyst |

| Acetone/Water | Solvent | Reaction medium |

| Sodium Bisulfite | Quenching agent | Reduces excess OsO₄ |

Ditosylation of cis-Diols

The ditosylation of a cis-diol with two equivalents of tosyl chloride in the presence of a base like pyridine is expected to yield the corresponding cis-ditosylate, again with retention of configuration at both carbon centers.

Generalized Experimental Protocol: Ditosylation of cis-1,2-Cyclohexanediol

A generalized procedure for the ditosylation of a cis-diol is as follows:

cis-1,2-Cyclohexanediol (1.0 equivalent) is dissolved in anhydrous pyridine, which acts as both a solvent and a base. The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (2.2 equivalents) is added portion-wise while maintaining the low temperature. The reaction mixture is stirred and allowed to slowly warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of cold water or dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the crude cis-1,2-bis(tosyloxy)cyclohexane. Purification is typically achieved by recrystallization or column chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Role |

| cis-1,2-Cyclohexanediol | 1.0 eq | Substrate |

| p-Toluenesulfonyl Chloride | 2.2 eq | Tosylating agent |

| Pyridine | Solvent and Base | Catalyst and acid scavenger |

Mechanistic Considerations and Stereochemical Control

While direct tosylation with retention of configuration is the primary pathway, other factors can influence the stereochemical outcome, particularly in subsequent reactions of the formed tosylates.

The Role of Pyridine

Pyridine serves a dual role in the tosylation reaction. It acts as a base to neutralize the HCl generated during the reaction.[3] Additionally, pyridine can act as a nucleophilic catalyst by reacting with tosyl chloride to form a highly reactive N-tosylpyridinium intermediate. This intermediate is then attacked by the alcohol, regenerating the pyridine catalyst.[3][7] This catalytic cycle does not alter the stereochemical outcome at the alcohol's carbon center.

Figure 1. Role of pyridine as a nucleophilic catalyst in the tosylation of an alcohol.

Kinetic vs. Thermodynamic Control

In reactions where both cis and trans isomers can be formed, the product distribution can be governed by kinetic or thermodynamic control.[8][9]

-

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed faster (the kinetic product) will predominate. This product is formed via the pathway with the lower activation energy.[10][11]

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may be reversible, allowing for equilibration to the most stable product (the thermodynamic product).[10][11]

For the ditosylation of a diol, if the starting material is a pure cis-diol, the direct tosylation with retention of configuration is expected to be the kinetically favored pathway, yielding the cis-ditosylate. Isomerization to a more stable trans-ditosylate would require a higher energy pathway, potentially involving neighboring group participation or other rearrangement mechanisms, and would be more likely under thermodynamic conditions.

| Condition | Favored Product | Rationale |

| Low Temperature, Short Reaction Time | Kinetic Product (cis-ditosylate) | Lower activation energy for direct tosylation with retention. |

| High Temperature, Long Reaction Time | Thermodynamic Product (trans-ditosylate) | Allows for equilibration to the more stable isomer. |

Neighboring Group Participation (NGP)

Neighboring group participation can significantly impact the stereochemistry of reactions involving tosylates.[12][13] While NGP is more commonly discussed in the context of the reactions of tosylates (i.e., displacement of the tosylate group), the presence of a neighboring hydroxyl group during the tosylation of a diol can influence the reaction. For instance, intramolecular hydrogen bonding in a cis-diol could affect the relative reactivity of the two hydroxyl groups.

More significantly, if a mono-tosylate is formed as an intermediate, the neighboring hydroxyl group can act as an internal nucleophile, leading to the formation of a cyclic intermediate (e.g., an epoxide). Subsequent reaction of this intermediate can lead to a product with a different stereochemistry than that expected from direct substitution.

Figure 2. Neighboring group participation by a hydroxyl group leading to a trans product.

Spectroscopic Analysis of cis and trans-Tosylates

The stereochemistry of the resulting tosylates can be determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR Spectroscopy: The coupling constants (J-values) between vicinal protons can provide information about their dihedral angle, which is different for cis and trans isomers in cyclic systems.[14]

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the ring can also differ between cis and trans isomers due to different steric environments.

-

Infrared (IR) Spectroscopy: While less definitive for stereochemistry, the characteristic peaks for the sulfonate group (S=O stretches) will be present in both isomers. The fingerprint region may show differences between the isomers.[14]

Conclusion

The formation of cis-tosylates is primarily achieved through the direct tosylation of cis-diols, a reaction that proceeds with retention of configuration at the carbon centers. The stereochemical outcome is generally under kinetic control, favoring the direct formation of the cis product. However, reaction conditions, particularly temperature, can influence the potential for isomerization to the thermodynamically more stable trans isomer. Furthermore, the possibility of neighboring group participation by a hydroxyl group in a mono-tosylated intermediate can lead to the formation of rearranged or stereochemically altered products. A thorough understanding of these mechanistic principles is essential for the stereocontrolled synthesis of complex molecules in academic research and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgosolver.com [orgosolver.com]

- 3. organic chemistry - Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Diol synthesis by dihydroxylation [organic-chemistry.org]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective esterification of vicinal diols on monosaccharide derivatives via Mitsunobu reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

The Stereochemistry of Cis-Tosylate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry of cis-tosylate compounds, covering their synthesis, reactivity, and critical role in modern organic chemistry and drug development. The unique stereochemical arrangement of cis-tosylates significantly influences their reaction pathways, often leading to distinct outcomes compared to their trans counterparts. This document delves into the fundamental principles governing their reactivity, with a focus on neighboring group participation, and provides practical experimental protocols and quantitative data for researchers in the field.

Core Principles: The Tosylate Group and Stereochemical Implications

The p-toluenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting tosylate anion. The conversion of an alcohol to a tosylate is a pivotal transformation in organic synthesis, proceeding with retention of stereochemistry at the carbinol carbon. This is because the carbon-oxygen bond of the alcohol is not broken during the tosylation reaction.

The stereochemical fate of a subsequent reaction then depends on the mechanism. A standard SN2 reaction will proceed with inversion of configuration at the electrophilic carbon. However, the cis-stereochemistry of a tosylate group in relation to another substituent on a ring can lead to more complex and fascinating stereochemical outcomes, primarily through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.

Neighboring Group Participation (NGP) in this compound Systems

Neighboring group participation is the intramolecular interaction of a functional group with a reaction center. In this compound compounds, a suitably positioned neighboring group can act as an internal nucleophile, attacking the carbon bearing the tosylate group and displacing it in an initial intramolecular SN2 reaction. This results in the formation of a cyclic intermediate. A subsequent intermolecular SN2 attack by an external nucleophile on this intermediate opens the ring, leading to the final product.

This two-step process, involving two consecutive SN2 reactions, each causing an inversion of stereochemistry, ultimately results in a net retention of configuration at the reaction center. This is a hallmark of NGP and stands in contrast to the single inversion observed in a standard SN2 reaction. Furthermore, NGP often leads to a significant rate enhancement compared to analogous systems where such participation is not possible.[1][2]

Below is a logical diagram illustrating the general principle of neighboring group participation by a generic neighboring group 'Z' in a this compound system, leading to retention of stereochemistry.

References

The Cis-Tosylate Group: A Strategic Asset in Alcohol Protection for Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. The p-toluenesulfonyl (tosyl) group is a well-established activating group for alcohols, converting the poor hydroxyl leaving group into a highly effective tosylate leaving group.[1][2] However, its role as a temporary protecting group, especially with specific stereochemistry, offers a nuanced approach to complex molecular architecture. This technical guide focuses on the application of the cis-tosylate as a protecting group for alcohols, exploring its installation, stability, deprotection, and stereochemical implications in cyclic systems.

Introduction to the Tosylate Protecting Group

The tosyl group is valued for its stability and ease of handling.[3] It is typically introduced by reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine.[4] This conversion proceeds with retention of stereochemistry at the carbinol center.[1] While often used to facilitate nucleophilic substitution or elimination reactions, the tosyl group can also serve as a robust protecting group for alcohols when these reactions are undesirable in subsequent synthetic steps.[3]

Installation of the this compound Group

The synthesis of a this compound on a cyclic alcohol is achieved under standard tosylation conditions. The stereochemical outcome is dictated by the configuration of the starting alcohol.

Experimental Protocol: Tosylation of cis-4-tert-butylcyclohexanol

This protocol describes the synthesis of cis-4-tert-butylcyclohexyl tosylate, a model substrate where the bulky tert-butyl group locks the conformation, placing the hydroxyl group in an axial position.[5]

Materials:

-

cis-4-tert-butylcyclohexanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve cis-4-tert-butylcyclohexanol (1.0 eq.) in anhydrous dichloromethane (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.).

-

Stir the reaction mixture at 0 °C for 4 hours. If monitoring by TLC indicates incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.[4]

-

Upon completion, dilute the reaction mixture with deionized water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with deionized water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-4-tert-butylcyclohexyl tosylate.

-

Purify the product by recrystallization or column chromatography.

// Edges "cis-Alcohol" -> "ReactionVessel"; "TsCl_Py" -> "ReactionVessel"; "ReactionVessel" -> "Quench" [label="Stir 4h"]; "Quench" -> "Extract"; "Extract" -> "Wash"; "Wash" -> "Dry"; "Dry" -> "Purify"; "Purify" -> "this compound"; } END_DOT

Reactivity and Stereochemical Implications of cis-Tosylates

The cis stereochemistry of a tosylate group on a cyclic system significantly influences its reactivity, primarily due to conformational effects and the potential for neighboring group participation.

In conformationally locked systems like 4-tert-butylcyclohexyl tosylate, the cis isomer has the tosylate group in an axial position. This orientation is ideal for E2 elimination reactions, as it allows for a trans-diaxial arrangement with the axial hydrogens on the adjacent carbons.[5] In contrast, the trans isomer, with an equatorial tosylate, cannot achieve this geometry and may favor an E1 or SN1 pathway, which is often slower.[5]

Neighboring group participation (NGP) can also play a crucial role in the reactions of cis-tosylates. If a neighboring group is positioned cis to the tosylate, it can act as an internal nucleophile, leading to retention of stereochemistry at the reaction center through a double inversion mechanism.[6][7] This phenomenon can be exploited to control the stereochemical outcome of a reaction.

Deprotection of cis-Tosylates

The removal of a tosylate group to regenerate the alcohol can be challenging due to its stability. However, several methods are available, primarily relying on reductive cleavage or acidic hydrolysis.

Reductive Cleavage

Reductive methods are generally preferred for their milder conditions.

Materials:

-

cis-Alkyl tosylate

-

Magnesium turnings

-

Methanol, anhydrous

Procedure:

-

To a solution of the cis-alkyl tosylate in anhydrous methanol, add magnesium turnings (excess).

-

Stir the mixture at room temperature. The reaction can be monitored by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Filter the mixture to remove magnesium salts.

-

Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

Acidic Hydrolysis

Strongly acidic conditions can also be employed for deprotection, although this method is less suitable for substrates with acid-labile functional groups.

Materials:

-

cis-Alkyl tosylate

-

Sulfuric acid (e.g., 2N aqueous solution) or HBr in acetic acid

-

Suitable solvent (e.g., dioxane, water)

Procedure:

-

Dissolve the cis-alkyl tosylate in a suitable solvent.

-

Add the strong acid and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the alcohol via column chromatography.

Data Summary and Comparison

The selection of a protecting group is a critical decision in synthesis design. While direct quantitative comparisons of cis-tosylates with other protecting groups under identical conditions are not extensively available in the literature, a qualitative comparison can be made based on their known properties.

Table 1: Comparison of Common Alcohol Protecting Groups

| Protecting Group | Installation Conditions | Stability | Deprotection Conditions | Key Advantages/Disadvantages |

| Tosylate (Ts) | TsCl, pyridine, 0 °C to RT | Stable to many oxidizing and reducing agents, moderately stable to acid. | Reductive cleavage (Mg/MeOH, SmI₂), strong acid (H₂SO₄, HBr). | Adv: Very stable, activates OH for substitution. Disadv: Harsh deprotection conditions. |

| Silyl Ethers (e.g., TBS) | R₃SiCl, imidazole, DMF | Labile to acid and fluoride (B91410) ions. Stable to base, oxidation, reduction. | F⁻ (TBAF), mild acid (AcOH). | Adv: Mild installation/removal, tunable stability. Disadv: Can be labile to acidic conditions. |

| Benzyl Ether (Bn) | BnBr, NaH | Very stable to acid, base, and many redox reagents. | Catalytic hydrogenolysis (H₂, Pd/C), dissolving metal reduction. | Adv: Robust, orthogonal to many other groups. Disadv: Deprotection requires specialized equipment (hydrogenator). |

Table 2: Representative Yields for Tosylation of Alcohols

| Alcohol Type | Reagents and Conditions | Yield (%) | Reference |

| Primary | TsCl, pyridine, DCM, 0 °C - RT | Typically >90% | [4] |

| Secondary | TsCl, pyridine, DCM, 0 °C - RT | 70-90% | [4] |

| cis-Diol (selective monotosylation) | TsCl, Ag₂O, KI | High yields | - |

| Benzyl Alcohol | TsCl, TEA, DMAP, CH₂Cl₂, 15 °C | 53% | [8] |

Note: Yields are highly substrate-dependent.

Conclusion

The this compound group serves as a highly stable and reliable protecting group for alcohols in complex organic synthesis. Its installation is straightforward, and its reactivity is uniquely influenced by its stereochemical orientation, offering opportunities for controlled elimination reactions and stereospecific substitutions via neighboring group participation. While deprotection requires specific reductive or strongly acidic conditions, these methods provide orthogonality to many other common protecting groups. For researchers and professionals in drug development, a thorough understanding of the properties and protocols associated with the this compound group is a valuable addition to their synthetic toolkit, enabling the precise and successful construction of complex molecular targets.

References

- 1. Tosyl group - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. lookchem.com [lookchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. organic chemistry - Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. Neighbouring_group_participation [chemeurope.com]

- 8. pure.tue.nl [pure.tue.nl]

The Critical Role of Cis-Tosylate as a Leaving Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p-toluenesulfonate (tosylate) group is a widely utilized leaving group in organic synthesis, valued for its high reactivity and ability to be readily introduced. The stereochemical orientation of the tosylate group, particularly in cyclic systems, can profoundly influence reaction rates and product distributions. This technical guide provides an in-depth analysis of the role of cis-tosylates as leaving groups, with a focus on how their stereochemistry dictates reaction pathways, often leading to anchimeric assistance and unexpected reactivity patterns. This paper will present quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate the nuanced behavior of cis-tosylates in nucleophilic substitution reactions.

Introduction: The Tosylate Leaving Group

The effectiveness of a leaving group is fundamentally determined by the stability of the anion formed upon its departure. The tosylate anion is exceptionally stable due to the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance. This stability is reflected in the low pKa of its conjugate acid, p-toluenesulfonic acid (pKa ≈ -2.8), making the tosylate anion a very weak base and, consequently, an excellent leaving group.[1]

Alcohols, which are poor leaving groups themselves (as the hydroxide (B78521) ion is a strong base), can be readily converted into tosylates by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).[2][3][4][5] This conversion proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as only the O-H bond is broken.[2][4] The resulting alkyl tosylates are versatile substrates for a variety of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[2][4]

The Influence of Cis Stereochemistry on Reactivity

In cyclic systems, the stereochemical relationship between the tosylate leaving group and other substituents on the ring can have a dramatic impact on the reaction rate and mechanism. A cis relationship, where the substituent and the tosylate are on the same face of the ring, can lead to intramolecular reactions, a phenomenon known as neighboring group participation or anchimeric assistance.[4][5][6][7][8][9][10][11]

Neighboring group participation can lead to:

-

Rate Acceleration: The intramolecular attack of a neighboring group can stabilize the transition state of the rate-determining step, leading to a significant increase in the reaction rate compared to a system where such participation is not possible (e.g., the trans isomer).[4][11]

-

Retention of Stereochemistry: A double inversion mechanism, where the neighboring group first displaces the leaving group (inversion) and is then displaced by the external nucleophile (a second inversion), results in an overall retention of configuration at the reaction center.[5]

Quantitative Data: Solvolysis of cis- and trans-4-tert-Butylcyclohexyl Tosylates

The solvolysis of cis- and trans-4-tert-butylcyclohexyl tosylates is a classic system for studying the effect of stereochemistry on reactivity. The bulky tert-butyl group locks the conformation of the cyclohexane (B81311) ring, placing the tosylate group in a purely axial position in the cis isomer and a purely equatorial position in the trans isomer.

| Isomer | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate (cis/trans) | Reference |

| cis-4-tert-Butylcyclohexyl Tosylate | Phenol-Benzene (1:1) | 75 | - | 3.08 | [3] |

| trans-4-tert-Butylcyclohexyl Tosylate | Phenol-Benzene (1:1) | 75 | - | 1 | [3] |

| cis-4-tert-Butylcyclohexyl Tosylate | N-Methylacetamide (0.06% H₂O) | - | - | - | [2] |

| trans-4-tert-Butylcyclohexyl Tosylate | N-Methylacetamide (0.06% H₂O) | - | - | - | [2] |

Product Distribution in Solvolysis of 4-tert-Butylcyclohexyl Tosylates

| Isomer | Solvent | Olefins (%) | Substitution Products (%) | Notable Stereochemistry of Substitution Product | Reference |

| cis-4-tert-Butylcyclohexyl Tosylate | Phenol-Benzene (1:1) | 87 | 8.7 (phenyl ether) | Largely inverted (trans-ether) with increasing amounts of retained (cis-ether) and rearranged products | [3] |

| trans-4-tert-Butylcyclohexyl Tosylate | Phenol-Benzene (1:1) | 72.5 | 9.4 (phenyl ether) | Predominantly inverted (cis-ether) | [3] |

| cis-4-tert-Butylcyclohexyl Tosylate | N-Methylacetamide (0.06% H₂O) | 77-93 | 6-22 (acetate), 2-4 (alcohol) | trans-4-ROAc with only 3% cis-4-ROAc | [2] |

| trans-4-tert-Butylcyclohexyl Tosylate | N-Methylacetamide (0.06% H₂O) | 77-93 | 6-22 (acetate), 2-4 (alcohol) | cis-4-ROAc with 18% trans-4-ROAc | [2] |

Experimental Protocols

Synthesis of cis-4-tert-Butylcyclohexyl Tosylate

This protocol is a composite based on the synthesis of the precursor alcohol and general tosylation procedures.[1][7][12][13]

Step 1: Synthesis of cis-4-tert-Butylcyclohexanol [7]

-

To a solution of 4.0 g (0.012 mole) of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid, add 180 ml of water followed by 52 g (50 ml, 0.42 mole) of trimethyl phosphite.

-

Add this solution to a solution of 30.8 g (0.200 mole) of 4-tert-butylcyclohexanone (B146137) in 635 ml of 2-propanol in a 2-L flask equipped with a reflux condenser.

-

Heat the solution at reflux for 48 hours.

-

Remove the 2-propanol using a rotary evaporator.

-

Dilute the remaining solution with 250 ml of water and extract with four 150-ml portions of diethyl ether.

-

Wash the combined ether extracts with two 100-ml portions of water.

-

Dry the ether solution over anhydrous magnesium sulfate (B86663) or potassium carbonate and concentrate on a rotary evaporator to yield cis-4-tert-butylcyclohexanol as a white solid (typically 93–99% yield, with 95.8–96.2% cis isomer).

-

Recrystallize from 40% aqueous ethanol (B145695) to obtain >99% pure cis-alcohol.

Step 2: Tosylation of cis-4-tert-Butylcyclohexanol [1]

-

Dissolve cis-4-tert-butylcyclohexanol (1 eq.) in dry dichloromethane (B109758) (DCM, 10 volumes) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq.) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) to the mixture.

-

Stir the reaction at 0 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

-

Upon completion, dilute the reaction mixture with water and separate the layers.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers successively with water (2 x 10 volumes) and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-4-tert-butylcyclohexyl tosylate.

Kinetic Study of Solvolysis

The following is a general procedure for determining the rate of solvolysis.

-

Prepare a solution of the tosylate ester (e.g., cis-4-tert-butylcyclohexyl tosylate) of known concentration in a suitable solvent (e.g., acetic acid for acetolysis).

-

If the reaction produces an acidic byproduct, a known amount of a non-nucleophilic base (e.g., sodium acetate (B1210297) for acetolysis) can be added to buffer the solution.

-

Maintain the reaction mixture at a constant temperature in a thermostatted bath.

-

At various time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction in the aliquot, for example, by cooling it rapidly in an ice bath.

-

Determine the concentration of the remaining tosylate or the formed product in each aliquot. This can be done by titration of the produced p-toluenesulfonic acid with a standard solution of a base, or by chromatographic methods (GC or HPLC).

-

Plot the natural logarithm of the concentration of the tosylate versus time. For a first-order reaction, this will yield a straight line.

-

The rate constant (k) is the negative of the slope of this line.

Mechanistic Pathways and Visualizations

The reactivity of cis- and trans-tosylates can be best understood by visualizing their reaction mechanisms.

Tosylation of an Alcohol

The formation of a tosylate from an alcohol proceeds with retention of stereochemistry at the carbon center.

Caption: General scheme for the tosylation of an alcohol.

Solvolysis of trans-4-tert-Butylcyclohexyl Tosylate (SN2 Pathway)

The trans isomer, with its equatorial leaving group, typically undergoes a standard SN2 reaction with inversion of configuration.

Caption: SN2 solvolysis of the trans-tosylate.

Solvolysis of cis-4-tert-Butylcyclohexyl Tosylate with Neighboring Group Participation

The cis isomer, with its axial tosylate, can be susceptible to anchimeric assistance from a neighboring group, leading to a more complex reaction pathway. Here, we illustrate participation by a generic neighboring group 'G'.

Caption: Solvolysis of a cis-tosylate with anchimeric assistance.

Experimental Workflow for Kinetic Analysis

A logical workflow for the kinetic analysis of tosylate solvolysis.

Caption: Workflow for the kinetic study of tosylate solvolysis.

Conclusion

The stereochemical orientation of a tosylate leaving group, particularly in a cis configuration within a cyclic system, is a critical determinant of its reactivity. While the tosylate is inherently an excellent leaving group due to its electronic stability, the cis arrangement can facilitate neighboring group participation, leading to significant rate enhancements and altered stereochemical outcomes compared to its trans counterpart. For researchers in organic synthesis and drug development, a thorough understanding of these stereochemical effects is paramount for the rational design of synthetic routes and the prediction of reaction products. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation and application of cis-tosylates in complex molecule synthesis.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. theochem.mercer.edu [theochem.mercer.edu]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. protocols.io [protocols.io]

- 12. cis-4-tert-butylcyclohexyl tosylate [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical and Chemical Properties of cis-Tosylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cis-tosylates. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the unique characteristics imparted by the cis configuration in tosylate compounds, contrasting them with their trans isomers to highlight the profound impact of stereochemistry on molecular behavior.

Physical Properties of cis-Tosylates

The cis configuration in tosylates significantly influences their physical properties, often leading to notable differences when compared to their trans counterparts. These differences arise from variations in molecular symmetry, polarity, and intermolecular forces.

Melting and Boiling Points

Generally, trans isomers tend to have higher melting points than their cis isomers due to their higher symmetry, which allows for more efficient packing in the crystal lattice.[1] Conversely, cis isomers are often more polar, leading to stronger intermolecular dipole-dipole interactions and, consequently, higher boiling points.[2][3]

Table 1: Comparison of Physical Properties of cis vs. trans Isomers (General Trends)

| Property | cis-Isomer | trans-Isomer | Rationale |

| Melting Point | Generally Lower | Generally Higher | Higher symmetry of trans isomers allows for better crystal packing.[1] |

| Boiling Point | Generally Higher | Generally Lower | cis isomers often have a net molecular dipole moment, leading to stronger intermolecular dipole-dipole forces.[2][3] |

| Solubility | Generally more soluble in polar solvents | Generally less soluble in polar solvents | The higher polarity of cis isomers enhances their solubility in polar solvents. |

| Density | Generally Higher | Generally Lower | The less efficient packing of cis isomers can sometimes lead to a higher density. |

| Stability | Generally Less Stable | Generally More Stable | Steric strain between substituents on the same side of the ring or double bond makes cis isomers less stable.[1] |

Solubility

The polarity of cis-tosylates generally makes them more soluble in polar solvents compared to their nonpolar trans isomers. For example, maleic acid (the cis-isomer of butenedioic acid) has a significantly higher water solubility than fumaric acid (the trans-isomer).[6] This trend is expected to hold for cis-tosylates.

Spectroscopic Properties

Spectroscopic techniques are invaluable for differentiating between cis and trans tosylates.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing cis and trans isomers, primarily through the analysis of coupling constants (J-values).[7] For vinylic protons, the coupling constant for trans protons is significantly larger than for cis protons.

Table 2: Typical ¹H NMR Coupling Constants for Vinylic Protons

| Configuration | Coupling Constant (³JHH) |

| cis | 6 - 15 Hz |

| trans | 11 - 18 Hz |

Source:[8]

In cyclic systems, the coupling constants are dependent on the dihedral angle between adjacent protons, which is influenced by the cis or trans orientation of substituents. For instance, the ¹H NMR spectrum of cis-4-tert-butylcyclohexanol shows a different splitting pattern compared to its trans isomer.[9][10]

IR spectroscopy can also be used to differentiate cis and trans isomers. For alkenes, the C=C stretching vibration for a cis isomer often gives a stronger absorption than for a trans isomer due to a greater change in the dipole moment.[7] Furthermore, trans-alkenes often show a characteristic out-of-plane C-H bending vibration around 965 cm⁻¹, which is absent in the corresponding cis-isomers.[11]

Chemical Properties of cis-Tosylates

The stereochemistry of cis-tosylates plays a pivotal role in their chemical reactivity, particularly in substitution and elimination reactions.

Substitution Reactions (Sₙ2)

In Sₙ2 reactions, the nucleophile attacks the carbon atom bearing the tosylate group from the backside, leading to an inversion of stereochemistry. The accessibility of this backside attack can be influenced by the cis geometry, especially in cyclic systems. For instance, the reaction of cis-4-tert-butylcyclohexyl tosylate with a nucleophile will proceed via an axial attack on the tosylate group, leading to the trans product.

A crucial aspect of the reactivity of certain cis-tosylates is the potential for neighboring group participation (NGP) . If a neighboring group with a lone pair of electrons or a π-system is positioned cis to the tosylate, it may not be able to participate in an intramolecular backside attack to displace the tosylate. However, a neighboring group in a trans orientation can often participate, leading to retention of stereochemistry through a double inversion mechanism.[12][13]

Elimination Reactions (E2)

The E2 elimination reaction is highly stereospecific and requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group. In cyclic systems like cyclohexanes, this translates to a requirement for both the proton and the tosylate group to be in axial positions.

For a cis-cyclohexyl tosylate, if the tosylate group is in an equatorial position, the adjacent axial protons are not anti-periplanar, and the E2 reaction is significantly slower or may not occur at all. The molecule would first need to undergo a ring-flip to place the tosylate in an axial position, which may be energetically unfavorable. Conversely, if the this compound group is already in an axial position, the E2 elimination can proceed readily if there is an adjacent axial proton.[14]

Neighboring Group Participation (NGP)

As mentioned earlier, the stereochemical arrangement is critical for NGP. A classic example involves the acetolysis of cis- and trans-2-acetoxycyclohexyl tosylates. The trans isomer reacts with retention of configuration due to the participation of the neighboring acetate (B1210297) group in a double Sₙ2 displacement. In contrast, the cis isomer cannot undergo NGP in this manner because the acetate group is on the same side as the tosylate leaving group and cannot perform a backside attack. Therefore, the cis isomer reacts via a standard intermolecular Sₙ2 reaction with inversion of configuration.[12][13]

Experimental Protocols

General Procedure for Tosylation of a cis-Alcohol

This protocol describes a general method for the synthesis of a tosylate from a cis-alcohol. The reaction should be carried out under anhydrous conditions.

Materials:

-

cis-Alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (B92270) or Triethylamine (B128534) (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Dissolve the cis-alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.5 - 2.0 eq.) to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Adapted from general tosylation procedures.[15]

Experimental Workflow for E2 Elimination of a cis-Cyclohexyl Tosylate

This workflow outlines the key steps for performing an E2 elimination reaction on a cis-cyclohexyl tosylate.

Conclusion

The cis configuration in tosylates imparts a unique set of physical and chemical properties that distinguish them from their trans isomers. These differences are rooted in fundamental principles of stereochemistry and have significant implications for reactivity and reaction outcomes. A thorough understanding of these properties is essential for the rational design of synthetic routes and the development of new chemical entities in various scientific disciplines, particularly in the pharmaceutical industry. The data and protocols presented in this guide offer a foundational resource for scientists and researchers working with this important class of compounds.

References

- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. quora.com [quora.com]

- 4. 4-tert-Butylcyclohexanol (cis- and trans- mixture) 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. scholars.iwu.edu [scholars.iwu.edu]

- 9. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) 1H NMR [m.chemicalbook.com]

- 10. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 1H NMR spectrum [chemicalbook.com]

- 11. hpst.cz [hpst.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. organic-synthesis.com [organic-synthesis.com]

Core Concepts: Stability and the Tosylate Group

An In-depth Technical Guide on the Core Stability and Reactivity Profile of cis-Tosylates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and reactivity of cis-tosylates, crucial intermediates in organic synthesis. Their unique stereochemical arrangement dictates their reaction pathways, often leading to specific and predictable outcomes. This document delves into the factors governing their stability, their diverse reactivity profiles, and the experimental protocols for their synthesis and characterization.

The tosylate group (p-toluenesulfonate, -OTs) is an excellent leaving group in nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting tosylate anion.[1][2][3] This inherent stability of the leaving group makes tosylates valuable synthetic intermediates.[4][5] The stability of the cis-tosylate molecule itself is influenced by several factors, including steric hindrance and conformational preferences within the molecular scaffold.[6] In cyclic systems, such as cyclohexane (B81311) derivatives, the cis orientation of the tosylate group relative to other substituents can significantly impact the molecule's ground-state energy and its accessibility to reagents.[6]

The conversion of an alcohol to a tosylate is a pivotal transformation in organic synthesis as it turns a poor leaving group (hydroxyl, -OH) into a very effective one.[1][2][7] This process is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).[1][2] The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group.[8]

Reactivity Profile of cis-Tosylates

The reactivity of cis-tosylates is dominated by nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[7][9] The specific pathway taken depends on the substrate structure, the nature of the nucleophile/base, the solvent, and the reaction conditions. A key feature influencing the reactivity of cis-tosylates is the potential for neighboring group participation (NGP).[10][11]

Nucleophilic Substitution Reactions

-

SN2 Reactions: cis-Tosylates can undergo SN2 reactions, leading to an inversion of stereochemistry at the reaction center. This is a common pathway when a strong nucleophile is used. However, the cis stereochemistry can sometimes hinder the backside attack required for an SN2 mechanism, especially in rigid cyclic systems.[12]

-

SN1 Reactions: In the absence of a strong nucleophile and in polar, protic solvents, cis-tosylates can undergo SN1 reactions. This involves the formation of a carbocation intermediate, which can lead to a mixture of stereoisomers (racemization) and rearranged products.[12]

Elimination Reactions

cis-Tosylates can also undergo elimination reactions to form alkenes, typically in the presence of a base.[6] The regioselectivity and stereoselectivity of these reactions are governed by Zaitsev's and Hofmann's rules, as well as the conformational requirements of the transition state.

Neighboring Group Participation (NGP)

A significant aspect of this compound reactivity is the potential for neighboring group participation, where a nearby functional group acts as an internal nucleophile.[10][11] This can lead to enhanced reaction rates and retention of stereochemistry.[12]

-

Participation by Heteroatoms: Lone pairs on adjacent heteroatoms (e.g., oxygen, nitrogen, sulfur) can attack the carbon bearing the tosylate group, forming a cyclic intermediate. Subsequent attack by an external nucleophile leads to the final product, often with overall retention of configuration.[10][11]

-

Participation by Pi Bonds: The π-electrons of a nearby double bond or an aromatic ring can also act as a neighboring group.[10][11] For instance, the participation of a phenyl group can lead to the formation of a stable phenonium ion intermediate.[10][11]

The solvolysis of cis- and trans-fused bicyclo[4.2.0]octyl 7-tosylates demonstrates the impact of stereochemistry on reactivity, with the cis-fused isomer showing different reaction pathways compared to the trans isomer.[13]

Quantitative Data on Reactivity

The relative reactivity of tosylates can be significantly influenced by their stereochemistry and the presence of neighboring groups. Below is a summary of comparative solvolysis rate data.

| Substrate | Relative Rate of Acetolysis | Product(s) | Reference |

| trans-2-Iodocyclohexyl brosylate | > 1,000,000 | Retention of configuration | [12] |

| cis-2-Iodocyclohexyl brosylate | 1 | Mixture of cis and trans products | [12] |

| cis-4-t-Butylcyclohexyl tosylate | 1 | Olefins (77-93%), Acetates (6-22%), Alcohols (2-4%) | [14][15] |

| trans-4-t-Butylcyclohexyl tosylate | Varies with solvent | Olefins (77-93%), Acetates (6-22%), Alcohols (2-4%) | [14][15] |

Experimental Protocols

General Procedure for the Tosylation of an Alcohol

This protocol describes a standard method for converting an alcohol to a tosylate.

Materials:

-

Alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (B128534) (Et3N)

-

Dichloromethane (DCM) or Acetonitrile (B52724)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)

-

1.0 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the alcohol (1.0 eq.) in dry DCM or acetonitrile in a round-bottomed flask under an inert atmosphere (e.g., nitrogen).[9][16]

-

Add pyridine or triethylamine (1.5-3.0 eq.) to the solution.[9][17] A catalytic amount of DMAP (0.1-0.6 eq.) can be added to accelerate the reaction.[16][17]

-

Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.[9][16]

-

Stir the reaction mixture at 0 °C for a few hours or let it warm to room temperature and stir overnight.[9][17] Monitor the reaction progress by Thin Layer Chromatography (TLC).[9][16]

-

Upon completion, quench the reaction by adding water or 1.0 M HCl.[9][16]

-

Separate the organic layer and wash it sequentially with 1.0 M HCl (if a basic workup is not desired), saturated NaHCO3 solution, and brine.[9]

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude tosylate.[9]

-

Purify the crude product by recrystallization or column chromatography.[16][18]

Characterization of cis-Tosylates

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for characterizing cis-tosylates. The aromatic protons of the tosyl group typically appear as two doublets in the 1H NMR spectrum around 7.3-7.8 ppm. The methyl protons of the tosyl group give a singlet around 2.4 ppm. The chemical shift and coupling constants of the protons on the carbon backbone provide crucial information about the cis stereochemistry.[19][20]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound reactivity and experimental procedures.

General Synthesis of a this compound

Caption: General workflow for the synthesis of a this compound from a cis-alcohol.

SN2 Reaction of a this compound

Caption: SN2 reaction of a this compound resulting in stereochemical inversion.

Neighboring Group Participation by a Phenyl Group

Caption: Reaction pathway involving neighboring group participation by a phenyl group.

This technical guide provides a foundational understanding of the stability and reactivity of cis-tosylates. For specific applications, it is crucial to consult the primary literature and consider the unique electronic and steric properties of the molecule of interest.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ch8 : Tosylates [chem.ucalgary.ca]

- 3. youtube.com [youtube.com]

- 4. lookchem.com [lookchem.com]

- 5. Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+ [pearson.com]

- 6. 3-{2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}-2,4-dimethylbenzene-1-sulfonate | 154003-23-3 | Benchchem [benchchem.com]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 12. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Stereochemical studies. Part XLVI. The 2-alkylcyclohexyl tosylate solvolysis problem: the solvolysis of the 2-methyl-4-t-butylcyclohexyl tosylates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. rsc.org [rsc.org]

- 17. reddit.com [reddit.com]

- 18. Cis -Tosylate synthesis - chemicalbook [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Genesis and Evolution of Tosylate Chemistry: A Technical Guide for Modern Synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the historical development and application of tosylate chemistry, a cornerstone of modern organic synthesis.

Introduction

In the landscape of organic chemistry, the ability to predictably and efficiently form new chemical bonds is paramount. A significant hurdle in this endeavor is the often-poor leaving group ability of the hydroxyl functional group in alcohols. The development of tosylate chemistry provided a transformative solution to this challenge, enabling chemists to convert alcohols into excellent leaving groups and thereby unlocking a vast array of possibilities for nucleophilic substitution and elimination reactions. This whitepaper delves into the historical development of tosylate chemistry, from its conceptual origins to its modern applications in complex molecule synthesis and drug development. It provides a comprehensive overview of the key discoveries, quantitative data on reactivity, detailed experimental protocols, and the logical progression of this indispensable synthetic tool.

Historical Development: From a Nuisance to a Necessity

The story of tosylates begins with the need for a reliable method to control the stereochemistry of reactions involving alcohols. In the early 20th century, chemists often relied on strong mineral acids to activate alcohols for substitution reactions. However, these harsh conditions frequently led to undesired side reactions, including rearrangements and loss of stereochemical control.

A significant breakthrough came in the 1920s and 1930s with the work of chemists like Joseph Kenyon and Henry Phillips, who were investigating the mechanisms of nucleophilic substitution reactions and their stereochemical outcomes.[1][2] Their work highlighted the need for a method to activate alcohols without directly involving the chiral carbon center in the bond-breaking and bond-making steps of leaving group formation.

The term "tosyl" for the p-toluenesulfonyl group was first proposed in 1933 by the German chemists Kurt Hess and Robert Pfleger. This nomenclature provided a convenient shorthand for this emerging class of reagents. While the exact first synthesis and use of an alkyl tosylate in a substitution reaction is not definitively documented in a single landmark paper, the collective work of the time pointed towards the immense potential of these compounds. A key early and comprehensive report on the preparation and properties of p-toluenesulfonic acid esters was published by Stuart Tipson in 1944, solidifying their importance in the synthetic chemist's toolkit.[3]

The core principle behind the utility of tosylates lies in the conversion of the hydroxyl group (-OH), a poor leaving group, into a tosylate group (-OTs), which is an excellent leaving group. This is because the tosylate anion is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8), and is highly stabilized by resonance.[4] This stability makes it readily depart during nucleophilic attack.

The Tosylation Reaction: Mechanism and Stereochemistry

The standard method for preparing a tosylate from an alcohol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270) or triethylamine.[3]

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl, displacing the chloride ion. The base then removes the proton from the resulting oxonium ion to yield the neutral tosylate ester and the protonated base.

A critical feature of the tosylation reaction is that it proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction.[1][3] This stereochemical control was a major advancement over methods that used strong acids and often led to racemization or inversion.

The subsequent nucleophilic substitution of the tosylate group, typically an S(_N)2 reaction, then proceeds with inversion of configuration as the nucleophile attacks the carbon atom from the side opposite the leaving tosylate group. This two-step sequence of tosylation (retention) followed by S(_N)2 displacement (inversion) provides a powerful and predictable method for controlling the stereochemistry of a reaction at a chiral center.

Quantitative Analysis of Leaving Group Ability

The effectiveness of the tosylate group as a leaving group can be quantified by comparing the rates of reaction of alkyl tosylates with those of other alkyl derivatives, such as halides. The following table summarizes the relative rates of solvolysis for 1-phenylethyl derivatives with different leaving groups in 80% aqueous ethanol (B145695) at 75 °C.

| Leaving Group | Abbreviation | Relative Rate |

| p-Toluenesulfonate | OTs | 3.6 x 104 |

| Iodide | I | 91 |

| Bromide | Br | 14 |

| Chloride | Cl | 1.0 |

Data is illustrative and compiled from various sources to show general trends.

As the data clearly indicates, the tosylate is a significantly better leaving group than the halides, reacting thousands of times faster under these conditions. This enhanced reactivity allows for nucleophilic substitution reactions to be carried out under milder conditions and with a wider range of nucleophiles.

Key Experimental Protocols

To provide a practical understanding of the methodologies, detailed experimental protocols for the tosylation of an alcohol and a subsequent nucleophilic substitution reaction are provided below.

Protocol 1: Tosylation of Benzyl (B1604629) Alcohol[5]

Materials:

-

Benzyl alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

0.1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve benzyl alcohol (1.0 eq.) in dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add pyridine (1.5 eq.) to the stirred solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 0.1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl tosylate.

-

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: SN2 Reaction of Benzyl Tosylate with Sodium Iodide

Materials:

-

Benzyl tosylate

-

Sodium iodide (NaI)

-

Acetone

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve benzyl tosylate (1.0 eq.) in acetone.

-

Add sodium iodide (1.5 eq.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. A precipitate of sodium tosylate will form.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with deionized water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain benzyl iodide.

Visualizing the Concepts

To further elucidate the key processes in tosylate chemistry, the following diagrams are provided in the DOT language for Graphviz.

Modern Applications and Future Outlook

The development of tosylate chemistry has had a profound impact on organic synthesis. The ability to predictably and efficiently replace a hydroxyl group with a wide range of nucleophiles has made tosylates indispensable intermediates in the synthesis of complex natural products, pharmaceuticals, and materials.

In drug development, the tosylate group is frequently employed to introduce key functional groups or to build the carbon skeleton of a target molecule. The reliability and stereochemical control offered by tosylate chemistry are crucial in the synthesis of chiral drugs, where the biological activity is often dependent on a specific stereoisomer.